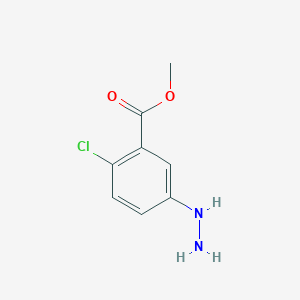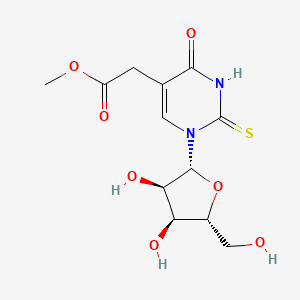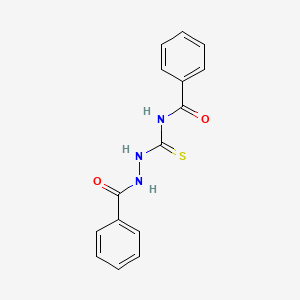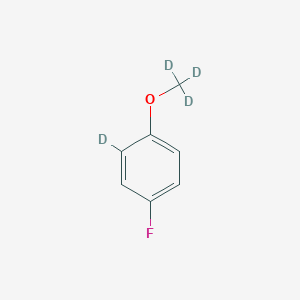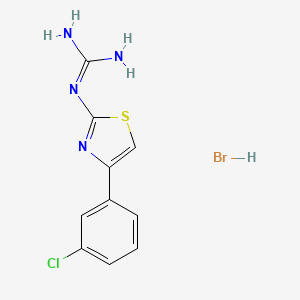
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide is a chemical compound used primarily in the preparation of antiulcer agents. It is known for its role as a reversible, competitive, and selective inhibitor of gastric H+,K±ATPase, which makes it valuable in the treatment of ulcers. The compound has a molecular formula of C10H9ClN4S·HBr and a molecular weight of 331.95 g/mol.
准备方法
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an antiulcer agent and its effects on gastric H+,K±ATPase.
Medicine: Research focuses on its therapeutic potential in treating ulcers and other gastrointestinal disorders.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
作用机制
The mechanism of action of 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide involves its inhibition of gastric H+,K±ATPase. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, which is crucial for the production of gastric acid. By inhibiting this enzyme, the compound reduces gastric acid secretion, thereby providing relief from ulcers.
相似化合物的比较
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide can be compared with other similar compounds, such as:
4-Substituted 2-guanidinothiazoles: These compounds also act as inhibitors of gastric H+,K±ATPase but may differ in their selectivity and potency.
Substituted (thiazolylamino)tetrahydropyridopyrimidine derivatives: These are used as platelet aggregation inhibitors and have different therapeutic applications compared to this compound.
The uniqueness of this compound lies in its specific inhibition of gastric H+,K±ATPase, making it particularly effective as an antiulcer agent.
属性
IUPAC Name |
2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDIPUDZCOMAAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)N=C(N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/new.no-structure.jpg)
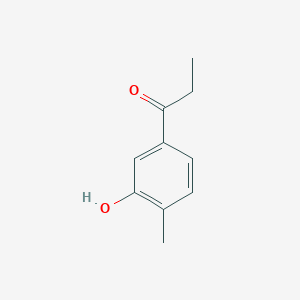
![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)
